5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 1211585‑38‑4, MFCD31555605) is a partially saturated, bicyclic heterocycle belonging to the tetrahydroindazole‑3‑carboxylic acid family. Its core scaffold consists of a pyrazole ring fused to a cyclohexane ring, with a carboxylic acid at the 3‑position and a trifluoromethyl (–CF₃) substituent at the 5‑position of the saturated ring.

Molecular Formula C9H9F3N2O2
Molecular Weight 234.17 g/mol
Cat. No. B12064852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Molecular FormulaC9H9F3N2O2
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1C(F)(F)F)C(=NN2)C(=O)O
InChIInChI=1S/C9H9F3N2O2/c10-9(11,12)4-1-2-6-5(3-4)7(8(15)16)14-13-6/h4H,1-3H2,(H,13,14)(H,15,16)
InChIKeyVZVHDTOXTKLVHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid – Compound Class, Physicochemical Identity, and Procurement-Relevant Baseline


5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 1211585‑38‑4, MFCD31555605) is a partially saturated, bicyclic heterocycle belonging to the tetrahydroindazole‑3‑carboxylic acid family. Its core scaffold consists of a pyrazole ring fused to a cyclohexane ring, with a carboxylic acid at the 3‑position and a trifluoromethyl (–CF₃) substituent at the 5‑position of the saturated ring . The molecule has a molecular formula of C₉H₉F₃N₂O₂ and a molecular weight of 234.18 g·mol⁻¹ . This compound serves primarily as a fluorinated building block in medicinal chemistry programs targeting kinases, nuclear receptors (e.g., FXR), dihydroorotate dehydrogenase (DHODH), and serotonin receptor modulators, where the –CF₃ group is deliberately introduced to modulate lipophilicity, metabolic stability, and target‑binding conformation [1].

Why Generic Substitution Fails for 5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid – Critical Substituent Position Effects on Physicochemical and Biological Outcomes


In‑class tetrahydroindazole‑3‑carboxylic acid analogs are not interchangeable because both the position of the –CF₃ group and the saturation state of the ring system exert discrete, measurable effects on lipophilicity, hydrogen‑bonding capacity, conformational flexibility, and target engagement. The 5‑CF₃ substitution on the saturated cyclohexane ring introduces a stereoelectronic environment distinct from the 3‑CF₃ positional isomer, the N1‑CF₃ analog, or the fully aromatic 5‑CF₃‑1H‑indazole‑3‑carboxylic acid . In tetrahydroindazole‑based DHODH inhibitor programs, even subtle alterations in ring‑substituent position produced >10‑fold differences in enzymatic IC₅₀ values, confirming that generic replacement without empirical validation introduces unacceptable risk of potency loss or off‑target activity [1]. Furthermore, the carboxylic acid at C3 is essential for coordination with key residues in the DHODH quinone tunnel and for serum albumin binding, meaning any substitution at this position fundamentally alters both pharmacodynamic and pharmacokinetic behavior [2].

Quantitative Differential Evidence for 5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid vs. Closest Analogs


Computed Lipophilicity (XlogP) – 5-CF₃ Tetrahydroindazole-3-carboxylic Acid vs. Unsubstituted Parent

Introduction of the –CF₃ group at the 5‑position of the saturated ring substantially elevates lipophilicity relative to the unsubstituted parent scaffold. The parent compound 4,5,6,7‑tetrahydro‑1H‑indazole‑3‑carboxylic acid (CAS 6076‑13‑7) has a reported XlogP of 1.3, reflecting its moderate polarity dominated by the carboxylic acid moiety [1]. Although an experimentally validated logP/logD₇.₄ value for the 5‑CF₃ target compound has not been published, the established Hansch π constant for –CF₃ on a cyclohexane ring (≈+0.9 to +1.1 log units) predicts an XlogP in the range of 2.2–2.5, representing roughly a one‑order‑of‑magnitude increase in octanol/water partition coefficient [2]. This magnitude of lipophilicity shift is known to be sufficient to alter passive membrane permeability, plasma protein binding, and metabolic clearance in drug discovery programs [3].

Lipophilicity Drug-likeness Physicochemical profiling

Positional Isomer Differentiation – 5‑CF₃ vs. 3‑CF₃ Tetrahydroindazole Carboxylic Acid Regioisomers

The positional isomer 3‑(trifluoromethyl)‑4,5,6,7‑tetrahydro‑1H‑indazole‑5‑carboxylic acid (CAS 1338247‑36‑1) places the –CF₃ group on the pyrazole ring (position 3) and the –COOH group on the saturated ring (position 5). This regioisomeric switch relocates the key pharmacophoric carboxylic acid away from the pyrazole‑fused position, fundamentally altering the spatial presentation of both functional groups. In the DHODH inhibitor series, the carboxylic acid at the 3‑position (as in the target compound) is directly required for coordination with Arg136 and Gln47 in the quinone‑binding tunnel, whereas the 5‑carboxylic acid regioisomer cannot establish this same hydrogen‑bond network, resulting in an IC₅₀ for DHODH inhibition that is typically >10‑fold weaker than the corresponding 3‑carboxylic acid analog [1]. The target compound therefore retains the bioactive carboxylic acid orientation found in validated DHODH inhibitors (e.g., HZ00 and HZ05 chemotypes) while introducing the –CF₃ group at a position that can modulate lipophilicity without disrupting the essential C3‑COOH pharmacophore [2].

Regioisomerism Target engagement Synthetic intermediate selection

Saturation State Differentiation – Tetrahydro (sp³‑Rich) vs. Fully Aromatic 5‑CF₃‑Indazole‑3‑carboxylic Acid

The target compound contains a saturated cyclohexane‑fused ring (sp³ fraction ≈0.67), whereas the aromatic analog 5‑(trifluoromethyl)‑1H‑indazole‑3‑carboxylic acid (CAS 959236‑67‑0) possesses a fully planar benzopyrazole scaffold (sp³ fraction = 0). The partially saturated scaffold introduces greater conformational flexibility and three‑dimensionality, which are increasingly valued in drug discovery for enhancing aqueous solubility, reducing aromatic stacking‑mediated off‑target binding, and improving clinical developability [1]. The melting point of the saturated unsubstituted parent (247–248 °C) is substantially higher than that of the aromatic indazole‑3‑carboxylic acid (~266–270 °C with decomposition), suggesting different solid‑state packing and solubility‑limiting behavior [2]. In tetrahydroindazole‑based DHODH inhibitor series, the saturated ring was shown to contribute to metabolic stability by reducing CYP‑mediated oxidation at benzylic positions, a degradation pathway that is prominent in the fully aromatic indazole series [3].

Fraction sp³ Conformational flexibility Solubility

N‑Methylation Blocking – 5‑CF₃‑Tetrahydroindazole‑3‑carboxylic Acid vs. N1‑Methyl Analog

The target compound retains a free N1–H hydrogen on the pyrazole ring, available as both a hydrogen‑bond donor (HBD) and a derivatization handle for subsequent N‑alkylation or N‑acylation. In contrast, the commercially available analog 1‑methyl‑5‑(trifluoromethyl)‑4,5,6,7‑tetrahydro‑1H‑indazole‑3‑carboxylic acid (CAS 2387599‑47‑3) has the N1 position methyl‑capped, eliminating one HBD . In the DHODH co‑crystal structure with (R)‑HZ05, the N1–H of the tetrahydroindazole scaffold does not directly contact the protein; however, in other tetrahydroindazole‑based chemotypes (e.g., FXR modulators described in Roche patent filings), the free N1–H is essential for a key hydrogen‑bond interaction with the receptor [1]. Therefore, the target compound offers greater versatility as a synthetic intermediate: it can be used directly in programs requiring the free N1–H pharmacophore, or it can be selectively methylated to generate the N1‑methyl analog on demand, whereas the pre‑methylated analog cannot be de‑methylated to regenerate the free N1–H .

N‑H hydrogen bonding Target engagement Derivatization handle

Carboxylic Acid vs. Ethyl Ester – Differential Utility for Downstream Chemistry

The target free carboxylic acid (CAS 1211585‑38‑4) offers immediate utility for amide coupling, esterification, and salt formation without requiring a deprotection step. Its ethyl ester counterpart, ethyl 5‑(trifluoromethyl)‑4,5,6,7‑tetrahydro‑1H‑indazole‑3‑carboxylate (CAS 2060587‑75‑7), has a reported density of 1.3 ± 0.1 g·cm⁻³ and boiling point of 388.3 ± 42.0 °C . The free acid form eliminates the additional synthetic step of ester hydrolysis (typically requiring LiOH/THF/H₂O or NaOH/MeOH conditions followed by acidification), reducing the synthetic sequence by one step and avoiding yield loss of approximately 5–20% typically associated with ester saponification of sterically hindered tetrahydroindazole carboxylates [1]. However, the ethyl ester may be preferred when the carboxylic acid requires protection during subsequent synthetic transformations. Both forms are commercially available at ≥98% purity, allowing procurement decisions to be driven by synthetic route requirements rather than availability constraints .

Synthetic intermediate Ester hydrolysis Protecting group strategy

Class‑Level Evidence – Tetrahydroindazole‑3‑carboxylic Acid Scaffold Validated in DHODH, FXR, and 5‑HT₃ Receptor Programs

The tetrahydroindazole‑3‑carboxylic acid scaffold has been independently validated across multiple therapeutic target classes, providing confidence that the target compound occupies a biologically relevant chemical space. In DHODH inhibitor programs, the racemic tetrahydroindazole HZ00 inhibited human DHODH with an IC₅₀ of 2.2 μM, while the optimized analog HZ05 achieved nanomolar potency (IC₅₀ values in the low nanomolar range for the active (R)‑enantiomer), with the carboxylic acid at C3 confirmed by X‑ray crystallography to coordinate with Arg136 in the quinone tunnel [1]. In the 5‑HT₃ receptor antagonist program (U.S. Patent 5,017,573), indazole‑3‑carboxylic acid derivatives—including tetrahydro variants—were disclosed as potent and selective 5‑HT₃ antagonists, with key analogs achieving nanomolar binding affinity [2]. Roche patent filings further establish 4,5,6,7‑tetrahydro‑indazole derivatives as FXR modulators with therapeutic potential in dyslipidemia [3]. The target compound, bearing the core scaffold with a strategic 5‑CF₃ modification, is positioned as a versatile building block for programs targeting any of these validated mechanisms.

Target class validation DHODH FXR 5-HT3

Optimal Research and Industrial Application Scenarios for 5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid


DHODH Inhibitor Lead Optimization – Introducing 5‑CF₃ to Balance Lipophilicity and Potency

In DHODH inhibitor programs based on the tetrahydroindazole scaffold, the target compound can serve as a key intermediate for systematic SAR exploration at the saturated ring. The 5‑CF₃ group is expected to increase lipophilicity (ΔXlogP ≈ +0.9 to +1.2 vs. the unsubstituted parent) [1], which may enhance cell permeability and target engagement while the C3‑COOH retains the essential DHODH pharmacophore coordination with Arg136, as demonstrated in the (R)‑HZ05/DHODH co‑crystal structure [2]. Programs facing potency limitations due to poor cellular penetration of polar tetrahydroindazole carboxylates should prioritize this 5‑CF₃ analog over the unsubstituted parent scaffold.

FXR Modulator Program – Fluorinated Building Block for Nuclear Receptor Ligand Design

Roche patent filings have established 4,5,6,7‑tetrahydro‑indazole derivatives as FXR modulators with potential for treating dyslipidemia and associated metabolic diseases [3]. The target compound's free N1–H and C3‑COOH provide two orthogonal derivatization handles, enabling independent optimization of N1‑substituents (for FXR binding pocket complementarity) and C3‑amides/esters (for pharmacokinetic tuning). The 5‑CF₃ group offers a metabolically stable, electron‑withdrawing substituent that can modulate the electron density of the pyrazole ring, potentially affecting both binding affinity and oxidative metabolism.

Medicinal Chemistry Building Block – Fluorine Scan of Heterocyclic Carboxylic Acid Series

With approximately 30% of recent FDA‑approved drugs containing fluorine, systematic fluorine scans are a standard medicinal chemistry practice [4]. The target compound is commercially available at ≥98% purity from multiple vendors, making it readily accessible for parallel synthesis of amide libraries, ester prodrugs, or salt forms . Its saturated scaffold (Fsp³ ≈ 0.67) aligns with modern medicinal chemistry design principles favoring three‑dimensionality to reduce aromatic ring count and improve clinical success rates. Procurement of this building block enables rapid exploration of CF₃ effects on potency, selectivity, and ADME properties within an existing tetrahydroindazole‑based series.

Serotonin 5‑HT₃ Receptor Antagonist Program – Core Scaffold with Enhanced Lipophilicity

U.S. Patent 5,017,573 demonstrates that indazole‑3‑carboxylic acid derivatives, including tetrahydro variants, act as potent and selective 5‑HT₃ receptor antagonists [5]. The target compound's 5‑CF₃ substitution on the saturated ring is predicted to enhance blood‑brain barrier penetration relative to the unsubstituted or aromatic analogs, a critical consideration for centrally‑acting 5‑HT₃ antagonists targeting chemotherapy‑induced nausea and vomiting (CINV) or irritable bowel syndrome (IBS). The free carboxylic acid at C3 can be elaborated into esters or amides as described in the patent to generate final bioactive molecules.

Quote Request

Request a Quote for 5-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.